5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 1144443-04-8
VCID: VC2791843
InChI: InChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
SMILES: CC1=NNC(=O)C1CCC2=CC=CC=C2
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 1144443-04-8

Cat. No.: VC2791843

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one - 1144443-04-8

Specification

CAS No. 1144443-04-8
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one
Standard InChI InChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Standard InChI Key FCHOQJFDWATKLO-UHFFFAOYSA-N
SMILES CC1=NNC(=O)C1CCC2=CC=CC=C2
Canonical SMILES CC1=NNC(=O)C1CCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone family. The systematic IUPAC name for this compound is 3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one, though it is more commonly referred to by its CAS name. The compound features a five-membered pyrazolone ring with a methyl group at position 5, a phenylethyl substituent at position 4, and a carbonyl group at position 3.

Key Identifiers and Chemical Structure

The compound is uniquely identified through various systematic nomenclature systems and registry numbers. Table 1 presents the comprehensive identification data for 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one.

Table 1: Chemical Identifiers of 5-Methyl-4-(2-Phenylethyl)-2,4-Dihydro-3H-Pyrazol-3-One

ParameterValue
CAS Registry Number1144443-04-8
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
IUPAC Name3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one
Standard InChIInChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Standard InChIKeyFCHOQJFDWATKLO-UHFFFAOYSA-N
SMILES NotationCC1=NNC(=O)C1CCC2=CC=CC=C2
PubChem Compound ID42648491
MDL NumberMFCD11982984

The structural arrangement of this compound features a phenyl ring connected to the pyrazolone moiety via a two-carbon chain. This particular configuration influences its physical, chemical, and potentially biological properties, distinguishing it from other pyrazolone derivatives.

Physical and Chemical Properties

5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one possesses physical and chemical properties typical of pyrazolone derivatives while exhibiting unique characteristics due to its specific substitution pattern. The presence of both the pyrazolone ring and the phenylethyl group contributes to its physical behavior and reactivity profile.

Chemical Properties and Reactivity

Synthesis and Characterization

The synthesis of 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one involves specific chemical procedures designed to construct the pyrazolone ring system with the appropriate substitution pattern.

Characterization Methods

Characterization of 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one would typically employ multiple analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared spectroscopy to identify functional groups, particularly the carbonyl stretch of the pyrazolone ring

  • X-ray crystallography for definitive structural determination if crystalline material is available

  • Elemental analysis to confirm the empirical formula

  • High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for purity assessment

Comparative Analysis with Structurally Related Compounds

Understanding the relationship between 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one and other pyrazolone derivatives provides valuable context for its potential properties and applications.

Structural Variations in Pyrazolone Derivatives

The pyrazolone scaffold allows for various substitution patterns that can significantly influence the properties of the resulting compounds. Table 2 compares 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one with some related compounds mentioned in the search results.

Table 2: Comparison of 5-Methyl-4-(2-Phenylethyl)-2,4-Dihydro-3H-Pyrazol-3-One with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-oneC₁₂H₁₄N₂O202.25 g/molPhenylethyl substituent at position 4
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (Edaravone)C₁₀H₁₀N₂O174.20 g/molPhenyl substituent directly at position 2
5-Methyl-4-(1-methylethylidene)-2-(4'-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-oneC₁₃H₁₃N₃O₃259.26 g/molNitrophenyl and methylethylidene substituents

The variations in substitution patterns across these compounds likely result in different physical properties, chemical reactivities, and biological activities. The phenylethyl group in 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one, for instance, introduces greater flexibility and hydrophobicity compared to the directly attached phenyl group in edaravone.

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